Methyl 2-[(2-aminoethyl)(methyl)amino]acetate dihydrochloride
Description
Methyl 2-[(2-aminoethyl)(methyl)amino]acetate dihydrochloride (CAS: Not explicitly provided in evidence) is a tertiary amine derivative with a branched structure featuring an aminoethyl group, a methyl group, and an ester moiety. The compound’s structure suggests reactivity in nucleophilic substitution or coordination chemistry due to its multiple amine sites .
Properties
IUPAC Name |
methyl 2-[2-aminoethyl(methyl)amino]acetate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.2ClH/c1-8(4-3-7)5-6(9)10-2;;/h3-5,7H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBFKIWZPCOBWTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)CC(=O)OC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423028-03-8 | |
| Record name | methyl 2-[(2-aminoethyl)(methyl)amino]acetate dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Amino Protection Step
- Starting Material: Glycine methyl ester hydrochloride
- Reagents: Tert-butyl dicarbonate (Boc2O) as the amino protecting agent, alkali (e.g., sodium carbonate)
- Solvent: Ether or varsol (a petroleum ether fraction)
- Conditions: 0–30 °C, molar ratios of glycine methyl ester hydrochloride to Boc2O of 1:1 to 1:2, and alkali 1:1 to 1:4
- Process: The amino group of glycine methyl ester hydrochloride is protected by Boc to form Boc-glycine methyl ester, facilitating subsequent selective reactions.
- Yield and Purity: Approximately 96.2% yield with 98.8% GC purity
- Characterization: 1H NMR confirms the presence of Boc and methyl ester groups
Nucleophilic Substitution (Amination) Step
- Starting Material: Boc-glycine methyl ester
- Reagents: N-methyl-ethylenediamine or dimethylaniline (as nucleophile)
- Solvent: Methyl tert-butyl ether (MTBE)
- Conditions: 30 ± 2 °C, pressure 0.1 ± 0.05 MPa, stirring for 24 hours in an autoclave
- Process: Nucleophilic substitution occurs where the aminoethyl(methyl)amino group is introduced onto the glycine methyl ester backbone.
- Yield and Purity: Approximately 91.2% yield with 98.6% GC purity
- Isolation: Filtration and concentration yield N,N-dimethyl-Boc glycine methyl amine intermediate
Deprotection and Salification Step
- Starting Material: N,N-dimethyl-Boc glycine methyl amine
- Reagents: 34% ethanol solution of hydrogen chloride (HCl)
- Solvent: Ethyl acetate
- Conditions: 40 ± 2 °C, stirring for 1 hour
- Process: Removal of Boc protecting group and formation of the dihydrochloride salt to yield methyl 2-[(2-aminoethyl)(methyl)amino]acetate dihydrochloride.
- Yield and Purity: Approximately 90.5% yield with 99.0% GC purity
- Characterization: 1H NMR confirms the expected chemical shifts for the amino and methyl groups
Summary Table of Preparation Steps
| Step | Starting Material | Reagents/Conditions | Solvent | Yield (%) | Purity (GC) | Key Notes |
|---|---|---|---|---|---|---|
| 1. Amino Protection | Glycine methyl ester hydrochloride | Tert-butyl dicarbonate, alkali, 0–30 °C | Ether/Varsol | 96.2 | 98.8% | Boc protection of amino group |
| 2. Nucleophilic Substitution | Boc-glycine methyl ester | N-methyl-ethylenediamine, 30 °C, 24 h | MTBE | 91.2 | 98.6% | Introduction of aminoethyl(methyl)amino group |
| 3. Deprotection & Salification | N,N-dimethyl-Boc glycine methyl amine | 34% HCl in ethanol, 40 °C, 1 h | Ethyl acetate | 90.5 | 99.0% | Boc removal and dihydrochloride salt formation |
Research Findings and Technical Advantages
- Raw Materials: The process uses commercially available or easily prepared raw materials, which are inexpensive and accessible.
- Reaction Conditions: Mild temperatures and pressures are employed, ensuring safer and more controllable reactions.
- Process Simplicity: The method is straightforward, involving standard organic synthesis techniques suitable for scale-up.
- Product Quality: High purity (>99%) and good yields (overall 78–82%) are consistently achieved.
- Environmental Impact: The process generates minimal waste, improving sustainability and reducing disposal costs.
- Scalability: The method is adaptable to large-scale production, demonstrated by reaction volumes up to 500 L in pilot studies.
Additional Notes on Related Synthetic Approaches
- Alternative routes involve direct nucleophilic substitution of ethyl chloroacetate with N-methyl-ethylenediamine under basic conditions at elevated temperatures (60–80 °C) in solvents such as ethanol or methanol. This method is less documented but aligns with general synthetic principles for such compounds.
- Use of protective groups such as Boc is critical to avoid side reactions and improve the selectivity of substitution.
- Hydrogenation and catalytic methods have been explored for related amino acid derivatives but are less common for this specific compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2-aminoethyl)(methyl)amino]acetate dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
Organic Synthesis
Methyl 2-[(2-aminoethyl)(methyl)amino]acetate dihydrochloride serves as a versatile building block in organic synthesis. Its structure allows it to participate in various chemical reactions, including:
- Esterification : Used to synthesize other ester derivatives.
- Alkylation : Acts as a nucleophile in alkylation reactions, facilitating the formation of more complex molecules.
Medicinal Chemistry
In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. Similar amino acid derivatives often exhibit biological properties such as:
- Antimicrobial Activity : Compounds with amino groups can interact with microbial membranes.
- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection due to their ability to modulate neurotransmitter systems.
Biochemistry and Molecular Biology
Research has highlighted its utility in biochemical studies:
- Enzyme Inhibition Studies : The compound may serve as a substrate or inhibitor for specific enzymes, aiding the understanding of enzyme mechanisms.
- Protein Interaction Studies : Its structure allows it to mimic natural substrates, providing insights into protein-ligand interactions.
Environmental Chemistry
Recent studies have explored its application in environmental remediation:
- Adsorbent Development : The compound has been used to create adsorbents for heavy metal removal from aqueous solutions. For instance, when impregnated into hydrous zirconium oxide, it showed a removal efficiency of approximately 99.35% for Ni(II) ions under optimal conditions (contact time of 85 minutes, pH 6) .
Case Studies
Mechanism of Action
The mechanism of action of Methyl 2-[(2-aminoethyl)(methyl)amino]acetate dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular signaling pathways and biochemical processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The following compounds share structural motifs with the target molecule but differ in substituents, aromaticity, or functional groups:
1-(3-Fluorobenzyl)-4-methyl-1,4-diazepane (CAS: Not provided)
- Structure : Contains a fluorobenzyl group and a seven-membered diazepane ring.
- Key Differences: The aromatic fluorobenzyl group and larger heterocyclic ring contrast with the target compound’s linear aminoethyl and ester groups.
- Availability : Discontinued (CymitQuimica) .
(S)-Methyl 2-(2-chlorophenyl)-2-((2-(thiophen-2-yl)ethyl)amino)acetate hydrochloride (CAS: Not provided)
- Structure : Features a chlorophenyl group and a thiophenylethylamine side chain.
- Stereochemistry (S-configuration) may also influence biological activity.
Methyl 2-(3,4-dichlorophenyl)-2-(methylamino)acetate hydrochloride (CAS: 1251922-87-8)
- Structure: Contains a dichlorophenyl group and a methylamino-acetate backbone.
- Key Differences: The dichlorophenyl group increases steric bulk and electron-withdrawing effects compared to the target compound’s aminoethyl group. This could reduce solubility but enhance stability in acidic environments.
- Chemical Formula: C10H12Cl3NO2 .
Comparative Data Table
Research Findings and Implications
- Solubility and Reactivity: The target compound’s dihydrochloride salt likely offers superior aqueous solubility compared to the dichlorophenyl derivative (C10H12Cl3NO2), which may aggregate in polar solvents due to its aromatic Cl groups .
- Synthetic Challenges : Discontinuation of the target compound and 1-(3-Fluorobenzyl)-4-methyl-1,4-diazepane () may reflect synthetic complexity or instability in storage.
Biological Activity
Methyl 2-[(2-aminoethyl)(methyl)amino]acetate dihydrochloride is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
- Chemical Formula : C7H18Cl2N2O2
- Molecular Weight : 203.14 g/mol
- Canonical SMILES : CCOC(=O)N(CCN(C)C)C
This compound features an aminoacetate structure which is significant for its interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body. It may function as a modulator of neurotransmitter systems, particularly in the central nervous system, where it could influence pathways related to mood regulation and cognitive functions.
Biological Activities
- Antimicrobial Activity :
- Anticancer Properties :
- Neuroprotective Effects :
Data Table: Biological Activity Summary
Case Studies
-
Antimicrobial Efficacy Study :
A study examined the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated that the compound showed promising activity against multiple strains, particularly E. coli and Staphylococcus aureus, suggesting its potential as a lead compound in antibiotic development . -
Cancer Cell Apoptosis Induction :
In vitro studies demonstrated that this compound can induce apoptosis in human cancer cell lines through caspase activation and modulation of Bcl-2 family proteins, highlighting its potential role in cancer therapy . -
Neuroprotection Against Oxidative Stress :
Research has shown that this compound can protect neuronal cells from oxidative stress-induced apoptosis, potentially through the upregulation of antioxidant enzymes . This suggests a therapeutic avenue for neurodegenerative diseases.
Q & A
Basic Questions
Q. What are the recommended methods for synthesizing Methyl 2-[(2-aminoethyl)(methyl)amino]acetate dihydrochloride in a laboratory setting?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting methyl chloroacetate with 2-(methylamino)ethylamine under basic conditions (e.g., using triethylamine as a base) in anhydrous solvents like dichloromethane. Post-reaction, the product is precipitated as the dihydrochloride salt using HCl gas or concentrated hydrochloric acid. Reaction parameters (temperature, solvent polarity, and stoichiometry) must be optimized to minimize side products .
Q. What spectroscopic techniques are employed to characterize this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR can confirm the presence of methyl, aminoethyl, and ester groups. For example, the methyl group adjacent to the ester oxygen typically resonates at δ ~3.6–3.8 ppm.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy : Peaks at ~1730 cm (ester C=O) and 2500–3300 cm (amine N-H stretches) confirm functional groups .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of vapors or dust.
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Storage : Store in a cool, dry place away from oxidizing agents and moisture. Refer to safety data sheets for spill management (e.g., neutralization with inert absorbents) .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound during synthesis?
- Methodological Answer :
- Parameter Screening : Test solvents (e.g., THF vs. DCM) to improve solubility of intermediates.
- Catalyst Optimization : Evaluate bases like DBU or DIPEA for enhanced reaction kinetics.
- Temperature Control : Lower temperatures (~0–5°C) may reduce side reactions like over-alkylation.
- Purification : Use column chromatography (e.g., silica gel with gradient elution) or recrystallization from ethanol/water mixtures to isolate high-purity product .
Q. What strategies are effective in resolving contradictions between spectroscopic data obtained from different analytical methods?
- Methodological Answer :
- Cross-Validation : Combine H NMR with C DEPT or HSQC to resolve overlapping signals.
- X-ray Crystallography : If crystals are obtainable, use software like Phaser for structural determination to confirm bond connectivity .
- Impurity Profiling : Employ HPLC with UV detection (e.g., using C18 columns and acetonitrile/water mobile phases) to identify byproducts that may skew spectroscopic data .
Q. How can researchers identify and quantify impurities in this compound, and what are the implications for experimental outcomes?
- Methodological Answer :
- Analytical Techniques : Use LC-MS or GC-MS to detect impurities like unreacted amines or ester hydrolysis products.
- Pharmacopeial Standards : Compare retention times and spectral data against reference standards for related compounds (e.g., ranitidine impurities) to quantify impurities .
- Implications : Trace impurities (e.g., residual solvents or alkylating agents) can interfere with biological assays or catalytic studies, necessitating strict purity thresholds (>98%) for reproducible results.
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
